molecular formula C16H18N2 B7574929 4-[(3-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline

4-[(3-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline

Cat. No. B7574929
M. Wt: 238.33 g/mol
InChI Key: ZBHAVJCRIJPEDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline is a chemical compound that belongs to the quinoxaline family. It has been the subject of significant scientific research due to its potential as a therapeutic agent.

Scientific Research Applications

4-[(3-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has been studied extensively for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Additionally, it has been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 4-[(3-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline is not fully understood. However, it is believed to work by modulating various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that 4-[(3-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has a range of biochemical and physiological effects. It has been shown to reduce inflammation, scavenge free radicals, and induce apoptosis in cancer cells. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(3-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline in lab experiments is its high purity and stability. This makes it easier to control for variables and ensure reproducibility of results. However, one limitation is that it can be expensive to synthesize and may not be readily available for all researchers.

Future Directions

There are several future directions for research on 4-[(3-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand its mechanism of action and to optimize its synthesis method. Finally, more studies are needed to explore its potential as a therapeutic agent for other diseases such as cancer and inflammation.
In conclusion, 4-[(3-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline is a chemical compound that has shown significant potential as a therapeutic agent. It has been studied extensively for its anti-inflammatory, antioxidant, and anticancer properties, as well as its potential as a treatment for neurological disorders. While there are limitations to its use in lab experiments, it remains an important area of research for the future.

Synthesis Methods

The synthesis of 4-[(3-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline involves the reaction of 3-methylbenzylamine and 1,2-diaminobenzene in the presence of a catalyst. The resulting product is then purified using chromatography techniques. This synthesis method has been optimized to produce high yields and purity of the compound.

properties

IUPAC Name

4-[(3-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-13-5-4-6-14(11-13)12-18-10-9-17-15-7-2-3-8-16(15)18/h2-8,11,17H,9-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHAVJCRIJPEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCNC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline

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